6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.: 1267224-21-4
VCID: VC2601760
InChI: InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3
SMILES: CC1=CC2=C(C=C1Br)OC(=N2)C3CC3
Molecular Formula: C11H10BrNO
Molecular Weight: 252.11 g/mol

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole

CAS No.: 1267224-21-4

Cat. No.: VC2601760

Molecular Formula: C11H10BrNO

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole - 1267224-21-4

Specification

CAS No. 1267224-21-4
Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
IUPAC Name 6-bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole
Standard InChI InChI=1S/C11H10BrNO/c1-6-4-9-10(5-8(6)12)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3
Standard InChI Key KREGOYMGZLDVSQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)OC(=N2)C3CC3
Canonical SMILES CC1=CC2=C(C=C1Br)OC(=N2)C3CC3

Introduction

Chemical Identity and Structure

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is characterized by its unique molecular architecture that contributes to its biological and chemical properties. The compound features a benzoxazole core structure with specific functional groups that define its reactivity and potential applications.

Structural Characteristics

The chemical structure of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole consists of a bicyclic framework where a benzene ring is fused with an oxazole ring. This heterocyclic foundation is supplemented with three key substituents: a bromine atom at the 6-position, a cyclopropyl group at the 2-position, and a methyl group at the 5-position. The precise arrangement of these functional groups is responsible for the compound's distinctive chemical behavior and biological activity profile.

The oxazole ring, containing both oxygen and nitrogen atoms, creates a region of electron density that can participate in hydrogen bonding and other molecular interactions. These structural features allow the compound to potentially interact with various biological targets such as enzymes and receptors, which explains its reported biological activities.

Physical and Chemical Properties

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole possesses several key physical and chemical properties that are important for understanding its behavior in both chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValue
CAS Number1267224-21-4
Molecular FormulaC₁₁H₁₀BrNO
Molecular Weight252.11 g/mol
Physical StateSolid
Color and ShapeNot specified
Purity Available95%, 98%
Alternative Name6-Bromo-2-cyclopropyl-5-methyl-1,3-benzoxazole

The molecular weight of 252.11 g/mol places this compound in a range typically considered favorable for drug-like molecules, according to Lipinski's Rule of Five, which is often used to evaluate the drug-likeness of chemical compounds .

Synthesis Methods

The synthesis of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole requires sophisticated chemical procedures that have been refined to optimize yield and purity. Understanding these methods is crucial for researchers working with this compound.

Traditional Synthesis Approaches

The synthesis of 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. This process generally follows established methods for benzoxazole synthesis, which often involve the condensation of ortho-aminophenols with carboxylic acid derivatives or aldehydes.

A key step in the synthesis is often the electrophilic aromatic substitution reaction, where the bromine atom replaces a hydrogen atom on the aromatic ring. This process requires careful control of reaction conditions to ensure regioselectivity, placing the bromine atom specifically at the 6-position of the benzoxazole structure.

Advanced Industrial Methods

For industrial-scale production, continuous flow reactors are frequently employed to synthesize 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole. This approach offers several advantages over traditional batch processes, including enhanced control over reaction parameters, improved heat transfer, and more consistent product quality.

The choice of solvent and precise temperature control significantly influences the reaction kinetics and product yield during the synthesis process. Optimization of these parameters is crucial for achieving high-purity product while minimizing waste and reducing production costs. Industrial methods focus on developing sustainable and efficient processes that can be scaled up for commercial production.

Biological Activities

As a member of the benzoxazole family, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole exhibits potential biological activities that make it an interesting candidate for pharmaceutical research and development.

CompoundInhibition Zone (mm)
B. subtilis
Benzoxazole derivative 1723
Benzoxazole derivative 1824
Ampicillin (standard)22
Clotrimazole (standard)

Given the structural similarities, 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole may exhibit comparable antimicrobial properties, though specific testing would be required to confirm this hypothesis .

Research and Development Status

The current state of research on 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole reveals both progress made and opportunities for further investigation.

Current Research Focus

Research on 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is ongoing, with primary focus on its pharmacological potential and the development of more efficient synthesis methods. Scientists are investigating how structural modifications might enhance the compound's biological efficacy and improve its drug-like properties.

The compound's unique structure makes it an interesting scaffold for medicinal chemists looking to develop new therapeutic agents. By making strategic modifications to the basic structure, researchers aim to optimize properties such as solubility, bioavailability, and target specificity, potentially leading to more effective drug candidates.

Future Research Directions

Future research on 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole is likely to focus on several key areas:

  • Detailed investigation of its mechanism of action in biological systems

  • Structure-activity relationship studies to identify optimal modifications

  • Development of more sustainable and cost-effective synthesis methods

  • Expanded screening against diverse cancer cell lines and bacterial strains

  • Exploration of potential synergistic effects with established therapeutic agents

These research directions could potentially lead to the development of novel therapeutic agents based on the 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole scaffold.

Brand/ReferencePurityQuantities AvailableEstimated Delivery
REF: IN-DA00A04Y95%100mg, 250mg, 1gTue 22 Apr 25
REF: 10-F76789298%100mg, 250mg, 1gFri 25 Apr 25
REF: 3D-SAC22421Min. 95%100mg, 1g (discontinued)Not applicable

These offerings demonstrate that the compound is available in research-grade purity, with options for different quantities based on experimental needs .

Comparative Analysis with Related Compounds

Understanding how 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole compares to structurally related compounds provides valuable context for researchers.

Structural Comparisons

6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole shares structural similarities with other benzoxazole derivatives, such as 6-bromo-2-phenylbenzo[d]oxazole (CAS: 537025-33-5). The primary differences lie in the substituents at the 2-position (cyclopropyl versus phenyl) and the presence of a methyl group at the 5-position in our compound of interest .

These structural differences result in distinct physical properties. For example, 6-bromo-2-phenylbenzo[d]oxazole has a higher molecular weight (274.113 g/mol compared to 252.11 g/mol), a higher boiling point (348.6±15.0 °C at 760 mmHg), and likely different biological activity profiles .

Functional Comparisons

From a functional perspective, the presence of the cyclopropyl group in 6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole likely confers different biological properties compared to phenyl-substituted analogs. Cyclopropyl groups are known to impart unique characteristics to molecules, including increased metabolic stability and altered binding properties with biological targets.

The methyl group at the 5-position may also influence the compound's lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties. These subtle structural differences can significantly impact a compound's efficacy and safety profile in biological systems.

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